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Compound of Interest

Compound Name: 1,1-Dimethylurea

Cat. No.: B1221719

This guide provides a comprehensive overview of the spectroscopic data for 1,1-Dimethylurea
(CAS No. 598-94-7), a compound used in various chemical syntheses.[1][2] The data
presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS), are essential for the identification, characterization, and quality
control of this substance in research and development settings.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for 1,1-Dimethylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. For 1,1-Dimethylurea, both *H and 3C NMR spectra provide distinct signals
corresponding to the different chemical environments of the nuclei.

Table 1: *H NMR Spectroscopic Data for 1,1-Dimethylurea

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~2.76 Singlet 6H N(CHs)2
~5.45 Singlet (broad) 2H NH:z
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Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for 1,1-Dimethylurea

Chemical Shift (d) ppm Assignment
~36.2 N(CHs)2
~160.5 C=0

Note: Data is based on proton-decoupled spectra. Chemical shifts can vary slightly depending
on the solvent.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 1,1-Dimethylurea shows characteristic absorption bands for its amine and amide groups.

Table 3: Key IR Absorption Bands for 1,1-Dimethylurea

Wavenumber (cm~12) Intensity Assignment

~3400 - 3200 Strong, Broad N-H stretching (NH2)
~2950 - 2850 Medium C-H stretching (CHs)
~1650 Strong C=0 stretching (Amide I)
~1590 Strong N-H bending (Amide II)

Note: Spectra are typically acquired from a solid sample prepared as a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of its molecular weight and elemental
composition. The molecular formula of 1,1-Dimethylurea is CsHsN20, with a molecular weight
of approximately 88.11 g/mol .[2][4][5]
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Table 4: Mass Spectrometry Data for 1,1-Dimethylurea

m/z Interpretation
88 Molecular lon [M]*
44 Fragment lon [(CH3)z2N]*

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., Electron
Impact - El).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy (*H and *3C)

Objective: To obtain high-resolution *H and 13C NMR spectra of 1,1-Dimethylurea.
Methodology:
e Sample Preparation:

o Weigh an appropriate amount of the 1,1-Dimethylurea sample. For *H NMR, 5-25 mg is
typical, while 13C NMR may require 50-100 mg for a good signal-to-noise ratio in a
reasonable time.[6]

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs, or D20) inside a clean vial.[6][7]

o Ensure the sample is fully dissolved. If solid particles are present, filter the solution
through a pipette with a small cotton or glass wool plug to prevent poor spectral resolution.

[81[9]
o Transfer the clear solution into a clean, dry 5 mm NMR tube.

e Instrument Setup:
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[e]

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock the spectrometer on the deuterium signal of the solvent.[10]

o "Shim" the magnetic field to optimize its homogeneity, which maximizes spectral
resolution. This process is often automated.[9][10]

o Tune and match the probe for the desired nucleus (*H or 13C) to ensure efficient signal
transmission.[11][12]

o Data Acquisition:

o For *H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans (typically 8 to 16) are collected to achieve a good signal-to-noise ratio.

o For 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,
zgpg30).[10] A larger number of scans is required due to the low natural abundance of 13C.
A relaxation delay (e.g., 1-2 seconds) is used to allow for the nuclei to return to equilibrium
between pulses.[10]

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the
spectrum.[10]

o Phase the spectrum to ensure all peaks are in the positive absorptive mode.
o Perform a baseline correction to create a flat baseline.

o Reference the spectrum using the residual solvent peak or an internal standard like
Tetramethylsilane (TMS) at 0 ppm.[10]

o Integrate the peaks in the *H spectrum to determine the relative ratios of protons.

IR Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared spectrum of solid 1,1-Dimethylurea.
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Methodology:

e Sample Preparation:

o Thoroughly clean and dry an agate mortar and pestle.[13]

o Place 1-2 mg of the 1,1-Dimethylurea sample and 100-200 mg of dry, spectroscopic-
grade potassium bromide (KBr) powder into the mortar.[14] The KBr must be free of
moisture, as water shows a broad absorption band in the IR spectrum.[15]

o Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is
obtained. The goal is to reduce the particle size of the sample to minimize light scattering.
[14]

e Pellet Formation:

o Transfer a portion of the mixture into a pellet-forming die.

o Place the die into a hydraulic press and apply a pressure of several tons for a few
minutes.[14][16] This causes the KBr to fuse into a transparent or translucent disc, with the
sample embedded within it.[14]

o Data Acquisition:

o Carefully remove the KBr pellet from the die and place it in the sample holder of the IR
spectrometer.

o Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to
correct for atmospheric COz and Hz0, as well as any impurities in the KBr.[13]

o Acquire the sample spectrum over the desired range (typically 4000-400 cm™1).

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks corresponding to the functional groups in the molecule.
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Mass Spectrometry (Electron Impact)

Objective: To determine the molecular weight and fragmentation pattern of 1,1-Dimethylurea.
Methodology:
e Sample Introduction:

o Introduce a small amount of the 1,1-Dimethylurea sample into the mass spectrometer.
For a volatile solid, this can be done using a direct insertion probe which is heated to
vaporize the sample into the ion source.[17][18]

e lonization:

o The gaseous sample molecules are bombarded with a high-energy beam of electrons
(typically 70 eV) in the ion source. This is known as Electron Impact (El) ionization.[17]

o The electron impact knocks an electron off the molecule, creating a positively charged
molecular ion (radical cation, [M]*).[18] Excess energy from this process often causes the
molecular ion to break apart into smaller, charged fragments.

e Mass Analysis:

o The positively charged ions (both the molecular ion and fragment ions) are accelerated by
an electric field into the mass analyzer.

o The mass analyzer (e.g., a magnetic sector or a quadrupole) separates the ions based on
their mass-to-charge (m/z) ratio.[17]

o Detection:

o The separated ions strike a detector, which generates a signal proportional to the number
of ions at each m/z value.[18]

o The instrument's software processes these signals to generate a mass spectrum, which is
a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the characterization of a chemical
compound like 1,1-Dimethylurea using multiple spectroscopic techniques.
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Caption: Logical workflow for the spectroscopic characterization of 1,1-Dimethylurea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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